

An In-Depth Technical Guide to m-PEG2-Phosphonic Acid

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Compound of Interest

Compound Name: *m*-PEG2-phosphonic acid

Cat. No.: B609244

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Introduction: **m-PEG2-phosphonic acid** is a heterobifunctional linker molecule widely utilized by researchers, scientists, and drug development professionals. It incorporates a short, hydrophilic diethylene glycol (PEG2) chain and a terminal phosphonic acid group. This unique structure imparts valuable properties, such as increased aqueous solubility for conjugated molecules and a strong affinity for specific inorganic surfaces.^{[1][2]} Its principal applications lie in the development of advanced drug delivery systems, surface modification of materials, and as a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[2][3][4]} This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Handling Properties

The key quantitative data for **m-PEG2-phosphonic acid** are summarized below, providing a clear reference for experimental design and material handling.

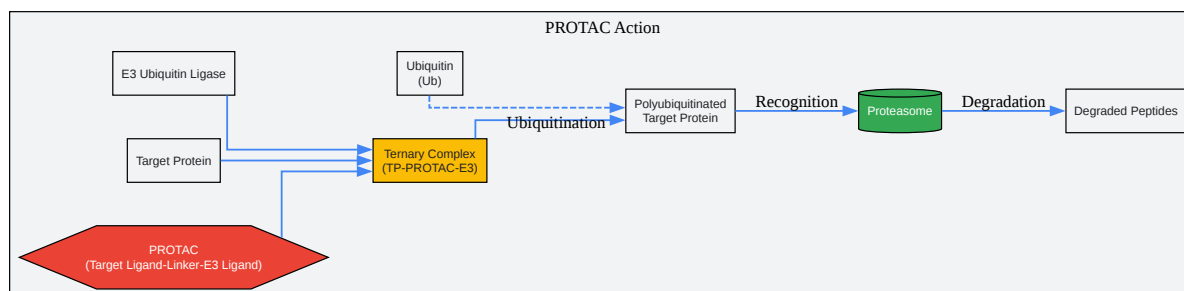
Property	Value	References
Molecular Weight	184.1 g/mol	[1][5][6]
Molecular Formula	C ₅ H ₁₃ O ₅ P	[1][5]
CAS Number	96962-41-3	[1][2][3][5]
Typical Purity	≥98%	[1][5][6]
Appearance	Varies (often a solid or oil)	-
Storage Conditions	-20°C	[1][5][7]
Solubility	Water-soluble	[1][2]

Core Applications & Signaling Pathways

The versatility of **m-PEG2-phosphonic acid** stems from its distinct functional ends, enabling its use in several cutting-edge biomedical applications.

Linker for Proteolysis Targeting Chimeras (PROTACs)

m-PEG2-phosphonic acid serves as a PEG-based linker for the synthesis of PROTACs.[2][3] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[3] The linker physically connects a ligand that binds to the target protein with another ligand that recruits an E3 ubiquitin ligase, forming a ternary complex that triggers the degradation cascade.

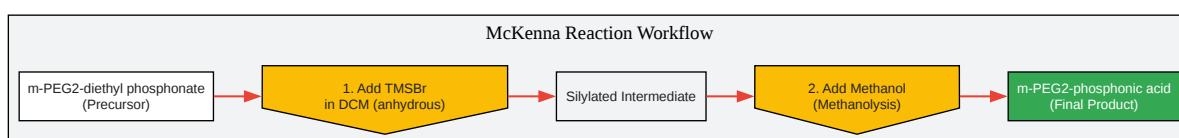
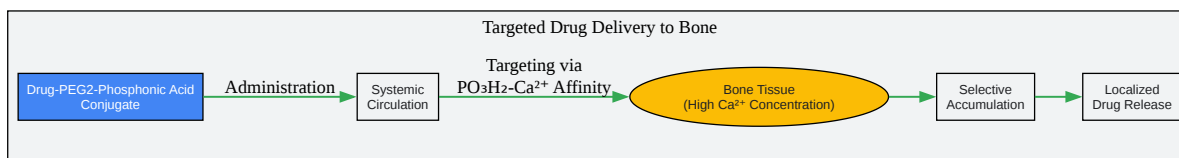


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PROTAC mechanism of action.

Bone-Targeted Drug Delivery

The phosphonic acid functional group has a strong affinity for calcium ions, which are abundant in bone tissue.[4][8] This property allows for the targeted delivery of therapeutic agents to bone. By conjugating a drug to **m-PEG2-phosphonic acid**, the resulting molecule can selectively accumulate in bone, enhancing therapeutic efficacy for bone-related diseases while minimizing systemic toxicity.[4]



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